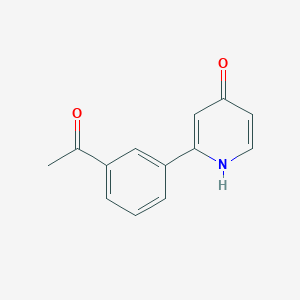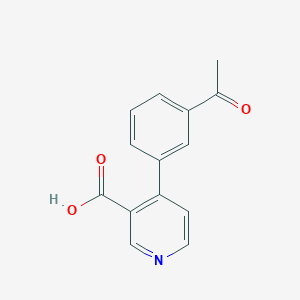
4-(3-Aminocarbonylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminocarbonylphenyl)nicotinic acid (4-ACPN) is an organic compound with a molecular formula of C11H11NO3. It is a derivative of nicotinic acid and is a key component in the synthesis of a number of drugs and other compounds. 4-ACPN is a white crystalline solid with a melting point of 130-132°C. It is soluble in water, methanol, and ethanol. 4-ACPN has a wide range of applications in the scientific research field, including its use as a ligand for protein-ligand interactions, as a component of synthetic pathways for drug synthesis, and as a substrate for biochemical and physiological studies.
科学的研究の応用
4-(3-Aminocarbonylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a ligand in protein-ligand interactions, as a component in synthetic pathways for drug synthesis, and as a substrate for biochemical and physiological studies. In addition, 4-(3-Aminocarbonylphenyl)nicotinic acid, 95% has been used in the synthesis of a number of other compounds, including the anti-inflammatory drug naproxen, the anti-malarial drug chloroquine, and the anti-convulsant drug phenytoin.
作用機序
4-(3-Aminocarbonylphenyl)nicotinic acid, 95% acts as a competitive inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 4-(3-Aminocarbonylphenyl)nicotinic acid, 95% increases the amount of acetylcholine in the brain, resulting in increased nerve transmission and improved cognitive function.
Biochemical and Physiological Effects
4-(3-Aminocarbonylphenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in the regulation of mood and emotion. In addition, it has been shown to increase the production of acetylcholine, a neurotransmitter involved in memory and learning. Furthermore, 4-(3-Aminocarbonylphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory and antioxidant properties, as well as to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The main advantage of using 4-(3-Aminocarbonylphenyl)nicotinic acid, 95% in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using 4-(3-Aminocarbonylphenyl)nicotinic acid, 95% in laboratory experiments. It is not very stable and can easily degrade in the presence of light and air. In addition, it can be toxic in high doses and should be handled with care.
将来の方向性
There are a number of potential future directions for research involving 4-(3-Aminocarbonylphenyl)nicotinic acid, 95%. The compound could be further studied to better understand its mechanism of action and its biochemical and physiological effects. It could also be used to develop new drugs or to improve existing drugs. In addition, 4-(3-Aminocarbonylphenyl)nicotinic acid, 95% could be used to develop new synthetic pathways for drug synthesis. Finally, 4-(3-Aminocarbonylphenyl)nicotinic acid, 95% could be used to study the effects of protein-ligand interactions and to develop new ligands for use in laboratory experiments.
合成法
4-(3-Aminocarbonylphenyl)nicotinic acid, 95% can be synthesized from the reaction of 3-amino-1-phenylpropan-1-one with nicotinic acid in aqueous acetic acid. The reaction is carried out at a temperature of 70-80°C for a period of 1-2 hours. This method is simple and efficient, and has been widely used in the synthesis of 4-(3-Aminocarbonylphenyl)nicotinic acid, 95%.
特性
IUPAC Name |
4-(3-carbamoylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-12(16)9-3-1-2-8(6-9)10-4-5-15-7-11(10)13(17)18/h1-7H,(H2,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTTVUPTRDOUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692537 |
Source


|
| Record name | 4-(3-Carbamoylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminocarbonylphenyl)nicotinic acid | |
CAS RN |
1261937-17-0 |
Source


|
| Record name | 4-(3-Carbamoylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














